

# Clortermine Hydrochloride: A Technical Guide on DEA Schedule and Abuse Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth analysis of **clortermine hydrochloride**, focusing on its classification as a controlled substance by the Drug Enforcement Administration (DEA) and its potential for abuse. **Clortermine hydrochloride**, a sympathomimetic amine with anorectic effects, is regulated as a Schedule III controlled substance in the United States. This guide synthesizes available preclinical and regulatory data to offer a comprehensive understanding of its pharmacological profile, abuse liability, and the experimental methodologies used in its evaluation. Quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

## Introduction

Clortermine hydrochloride, chemically known as (o-chloro- $\alpha$ , $\alpha$ -dimethylphenethylamine hydrochloride), is a phenethylamine derivative that has been used as a short-term adjunct in weight management programs.[1] Due to its structural and pharmacological similarities to other central nervous system (CNS) stimulants, its potential for abuse has been a subject of regulatory scrutiny. This document aims to provide a detailed technical overview for researchers and professionals in the field of drug development and evaluation.

# **DEA Scheduling and Regulatory Status**



The U.S. Drug Enforcement Administration (DEA) classifies controlled substances into one of five schedules based on their accepted medical use, abuse potential, and likelihood of causing dependence.[2]

Table 1: DEA Scheduling Information for Clortermine Hydrochloride

| Substance Name               | DEA Schedule | Date of Scheduling | DEA Controlled<br>Substances Code |
|------------------------------|--------------|--------------------|-----------------------------------|
| Clortermine<br>Hydrochloride | Schedule III | June 15, 1973      | 1647                              |

Substances in Schedule III are defined as having a potential for abuse less than the drugs in Schedules I and II, an accepted medical use in treatment in the United States, and abuse may lead to moderate or low physical dependence or high psychological dependence.[3] The placement of clortermine in Schedule III reflects the DEA's assessment of these factors.

### **Abuse Potential**

The abuse potential of a substance is a critical factor in its scheduling and clinical use. It is evaluated through a combination of preclinical studies, clinical trials, and post-marketing surveillance. For clortermine, the primary evidence for its abuse potential comes from preclinical animal studies.

# **Preclinical Assessment of Abuse Liability**

Animal behavioral models are fundamental in predicting the abuse potential of new chemical entities. The two most common paradigms are self-administration and drug discrimination studies.

Intravenous self-administration studies in animals, particularly non-human primates, are considered the gold standard for assessing the reinforcing effects of a drug, which is a key indicator of its abuse liability. A seminal study by Griffiths, Brady, and Snell (1978) evaluated the reinforcing properties of several phenylethylamines, including clortermine, in baboons.

Table 2: Summary of Self-Administration Data for Clortermine and Comparator Drugs in Baboons



| Drug             | Peak Mean<br>Injections per Day | Dose Range Tested (mg/kg/injection) | Relative Potency to d-Amphetamine |
|------------------|---------------------------------|-------------------------------------|-----------------------------------|
| d-Amphetamine    | 8.0                             | 0.01 - 0.1                          | 1                                 |
| Clortermine      | ~4.0                            | 0.1 - 1.6                           | ~1/20 to 1/30                     |
| Cocaine          | 8.0                             | 0.01 - 0.4                          | -                                 |
| Diethylpropion   | ~7.0                            | 0.1 - 1.6                           | ~1/10                             |
| Chlorphentermine | ~4.0                            | 0.1 - 1.6                           | ~1/20 to 1/30                     |
| Fenfluramine     | No self-administration          | 0.01 - 0.4                          | Not reinforcing                   |

Data extracted from Griffiths, Brady, and Snell (1978).

The results indicate that while clortermine does maintain self-administration, it does so at a significantly lower rate and requires a much higher dose compared to d-amphetamine, a potent psychostimulant with high abuse potential. This suggests a lower reinforcing efficacy and abuse liability for clortermine.

Drug discrimination studies assess the subjective effects of a drug by training animals to recognize and differentiate the interoceptive cues produced by a specific substance. While specific drug discrimination data for clortermine is not readily available in the published literature, the general methodology provides a framework for how its subjective effects could be compared to known drugs of abuse. In such a study, animals would be trained to discriminate a known stimulant (e.g., cocaine or d-amphetamine) from saline. The test drug (clortermine) would then be administered to see if it substitutes for the training drug, indicating similar subjective effects.

## **Clinical Evidence**

There is a lack of extensive clinical studies specifically designed to evaluate the abuse potential of **clortermine hydrochloride** in humans. The warnings about its abuse potential in historical drug literature are largely based on its classification as a sympathomimetic amine and its structural similarity to other anorectic agents.[4]



# **Pharmacological Profile**

The abuse potential of a drug is closely linked to its mechanism of action, particularly its interaction with the brain's reward pathways, which are primarily modulated by the monoamine neurotransmitters dopamine, serotonin, and norepinephrine.

#### **Mechanism of Action**

Clortermine is believed to exert its anorectic and stimulant effects by acting as a monoamine releasing agent. This involves the reversal of the normal function of monoamine transporters, leading to an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.



Click to download full resolution via product page



The abuse liability of stimulants is strongly correlated with their ability to increase dopamine levels in the nucleus accumbens. It has been suggested that clortermine has a less pronounced effect on the dopamine transporter (DAT) compared to the serotonin (SERT) and norepinephrine (NET) transporters. This preferential activity at SERT and NET, with lower dopaminergic activity, is consistent with its reduced reinforcing properties observed in preclinical studies.

## **In Vitro Pharmacology**

Quantitative data on the binding affinity (Ki) and monoamine release potency (EC50) of clortermine at the three main monoamine transporters are not readily available in the public scientific literature. For the purpose of comparison, the following table presents data for the closely related compound, chlorphentermine (the para-chloro isomer of phentermine), which has been more extensively studied. It is important to note that this data may not be directly extrapolated to clortermine (the ortho-chloro isomer).

Table 3: In Vitro Monoamine Transporter Interaction Profile of Chlorphentermine

| Compound         | Transporter | Ki (nM) - Inhibition<br>of Uptake | EC50 (nM) -<br>Release |
|------------------|-------------|-----------------------------------|------------------------|
| Chlorphentermine | DAT         | -                                 | 2,650                  |
| NET              | 451         | >10,000                           |                        |
| SERT             | -           | 30.9                              | _                      |

Data for chlorphentermine. Specific Ki and EC50 values for clortermine are not available in the cited literature. A hyphen (-) indicates data not found.

## **Experimental Protocols**

Detailed and standardized experimental protocols are essential for the reliable assessment of a drug's abuse potential.

# Intravenous Self-Administration in Baboons (Griffiths, Brady, and Snell, 1978)



This section outlines the methodology used in the key preclinical study that evaluated the reinforcing effects of clortermine.



#### Click to download full resolution via product page

- Subjects: Adult male baboons (Papio anubis).
- Apparatus: Experimental chambers equipped with two levers and an automated infusion system connected to a chronic indwelling intravenous catheter.

#### Procedure:

- Baseline: Animals were first trained to self-administer cocaine (0.1 mg/kg/infusion) on a fixed-ratio 160 (FR 160) schedule, meaning 160 lever presses were required for a single infusion.
- Substitution: Once stable responding was established, various doses of test drugs, including clortermine hydrochloride, were substituted for cocaine. Saline was also substituted as a negative control.



- Reinforcement Schedule: A 3-hour time-out period followed each infusion, allowing for a maximum of eight infusions per day.
- Concurrent Food-Reinforced Responding: A second lever was available, on which
  responding was reinforced with food pellets under a fixed-ratio 30 schedule. This allowed
  for the assessment of non-specific drug effects on motivated behavior.
- Data Analysis: The primary dependent variable was the number of infusions per day. The number of food pellets earned was also recorded.

### Conclusion

Clortermine hydrochloride is classified as a Schedule III controlled substance by the DEA, indicating a recognized medical use but also a potential for abuse and dependence. The available preclinical data, primarily from self-administration studies in baboons, suggests that clortermine has a lower abuse liability compared to prototypical stimulants such as damphetamine. This is likely attributable to its pharmacological profile, which is thought to involve a greater effect on serotonin and norepinephrine systems than on the dopamine system. However, a notable gap in the publicly available literature is the lack of specific in vitro quantitative data on clortermine's interaction with monoamine transporters. Further research to elucidate these specific pharmacological properties would provide a more complete understanding of its abuse potential. The information presented in this guide is intended to serve as a valuable resource for professionals involved in the research, development, and regulation of CNS-active drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. dea.gov [dea.gov]
- 2. in.gov [in.gov]
- 3. Clortermine | C10H14ClN | CID 25223 PubChem [pubchem.ncbi.nlm.nih.gov]



- 4. Monoamine releasing agent Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Clortermine Hydrochloride: A Technical Guide on DEA Schedule and Abuse Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079698#clortermine-hydrochloride-dea-schedule-and-abuse-potential]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com